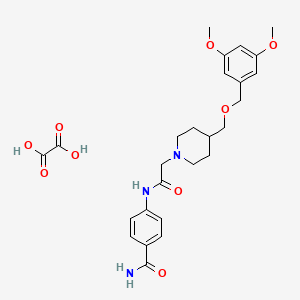
4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core attached to a piperidine ring, further linked to a dimethoxybenzyl moiety. The oxalate form enhances its solubility and stability for practical uses.
Aplicaciones Científicas De Investigación
4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate finds applications across multiple domains:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules. It serves as a model compound in reaction mechanism studies.
Biology: : Explored for its potential as a biochemical tool for studying receptor-ligand interactions and cellular signaling pathways.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects in neurological and inflammatory conditions.
Industry: : Utilized in the development of novel materials, coatings, and as an intermediate in the production of specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate typically involves multi-step organic reactions:
Starting Materials: : Initial raw materials include 3,5-dimethoxybenzyl alcohol, piperidine, benzoyl chloride, and oxalic acid.
Formation of Intermediate: : 3,5-dimethoxybenzyl alcohol is reacted with chloromethyl methyl ether to yield 3,5-dimethoxybenzyloxymethyl chloride.
Piperidine Ring Integration: : The intermediate is reacted with piperidine to introduce the piperidine ring, forming 4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine.
Acetamido Benzamide Formation: : The piperidine intermediate undergoes further acylation with acetic anhydride and benzoylation to yield 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide.
Oxalate Formation: : The final compound is formed by reacting with oxalic acid, producing the oxalate salt form.
Industrial Production Methods
For large-scale production, the synthetic process is optimized for efficiency and cost-effectiveness. Typical industrial methods may involve continuous flow reactors to enhance yield and purity while minimizing reaction time. Advanced purification techniques such as recrystallization, chromatography, and lyophilization ensure high-quality final products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the dimethoxybenzyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can modify the piperidine ring or the benzamide core, often employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly on the benzamide ring or the methylene linkage.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: : Halogenating agents like bromine (Br₂) or chlorine (Cl₂), and nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃).
Major Products Formed
Oxidation can yield carboxylic acids or ketones, reduction typically produces alcohols or amines, and substitution can introduce various functional groups, enhancing the compound's chemical diversity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: : It interacts with specific protein receptors, possibly influencing their conformation and activity.
Pathways Involved: : Modulates signaling pathways related to neurotransmission and cellular responses. The exact pathways may include interactions with G-protein-coupled receptors (GPCRs) or ion channels.
Cellular Effects: : Can induce changes in gene expression, enzyme activity, or membrane permeability, leading to varied biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(4-Methylpiperidin-1-yl)acetamido)benzamide
4-(2-(4-(Benzyloxy)piperidin-1-yl)acetamido)benzamide
4-(2-(4-(3,4-Dimethoxybenzyl)piperidin-1-yl)acetamido)benzamide
Uniqueness
What sets 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate apart is its unique combination of functional groups, which confer distinctive reactivity and biological activity. The presence of the 3,5-dimethoxybenzyl group enhances its lipophilicity and may contribute to its interaction with lipid-rich environments, such as cell membranes or intracellular compartments. This unique configuration potentially improves its efficacy and specificity in biochemical and pharmacological applications.
Hope this is as detailed as you needed! How’s your day going, by the way?
Propiedades
IUPAC Name |
4-[[2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5.C2H2O4/c1-30-21-11-18(12-22(13-21)31-2)16-32-15-17-7-9-27(10-8-17)14-23(28)26-20-5-3-19(4-6-20)24(25)29;3-1(4)2(5)6/h3-6,11-13,17H,7-10,14-16H2,1-2H3,(H2,25,29)(H,26,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWAPHNUIJIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(hydroxymethyl)-1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2766861.png)
![4-methoxy-2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2766862.png)
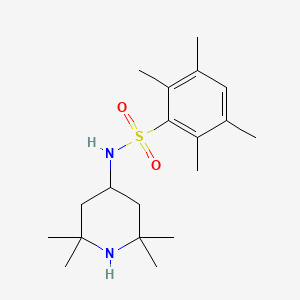
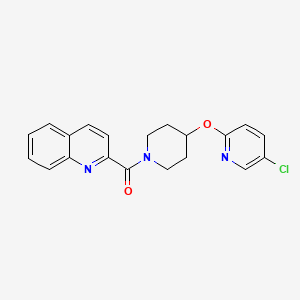
![1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2766868.png)
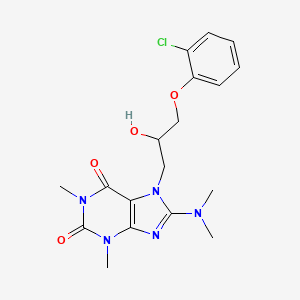
![2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2766873.png)
![5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2766874.png)
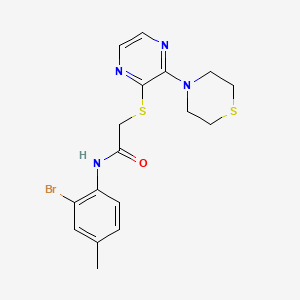
![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)
![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)

